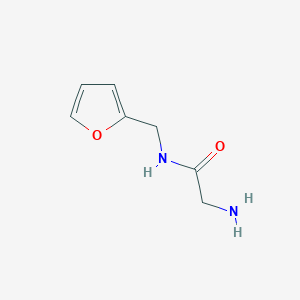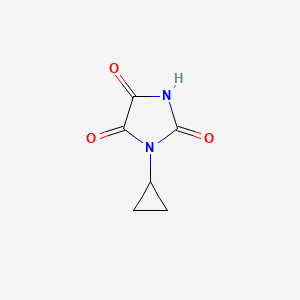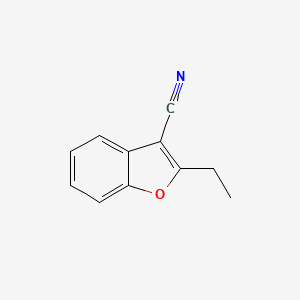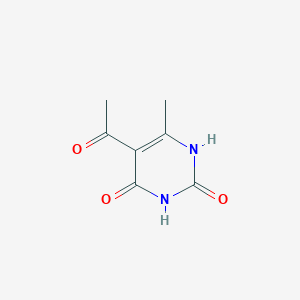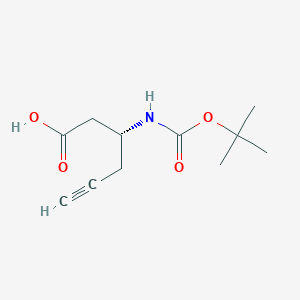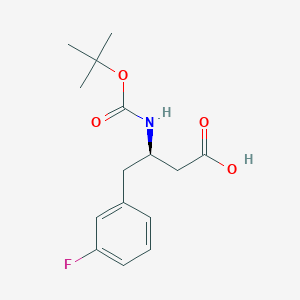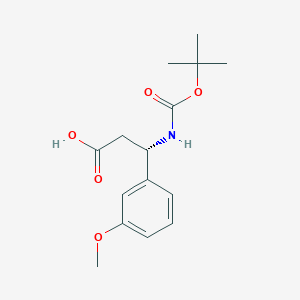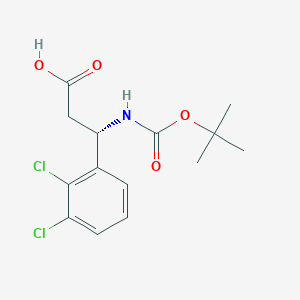![molecular formula C12H10BrN5O2 B1277266 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1001500-67-9](/img/structure/B1277266.png)
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has been the focus of various synthetic studies due to its potential biological activity. The papers provided discuss the synthesis and functionalization of related pyrazolo[1,5-a]pyrimidine compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold at various positions. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been achieved by first preparing a methyl ester intermediate, followed by chlorination and subsequent reactions with amines, alcohols, or boronic acids in the presence of a palladium catalyst . This method demonstrates the tunability of N-alkylation, which could be relevant for the synthesis of the target compound by modifying the substituents at the 7-position.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings can significantly affect the electronic and steric properties of the molecule. The synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, for example, involves a sequential nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions, which allows for the introduction of diverse substituents at specific positions on the scaffold . This approach could be adapted to synthesize the target compound with the appropriate bromo and ethyl substituents.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents and their positions on the heterocyclic scaffold. The phenoxide leaving group SNAr strategy has been employed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, showcasing the ability to sequentially functionalize the 3- and 7-positions of the scaffold . This strategy could potentially be applied to the target compound, considering the reactivity of the bromo substituent at the 4-position of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are largely determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. For example, the introduction of a trifluoromethyl group has been shown to enhance the lipophilicity and potential bioactivity of the pyrazolo[1,5-a]pyrimidine derivatives . The target compound's carboxylic acid group is likely to contribute to its acidity and solubility in polar solvents.
Aplicaciones Científicas De Investigación
Regioselective Synthesis
- The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines has been studied, demonstrating methods for preparing various derivatives of this compound. This includes the study of the reactivity of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, leading to the creation of substituted derivatives, highlighting the compound's utility in synthesizing complex organic structures (Drev et al., 2014).
Highly Regioselective Synthesis and Bromination
- Research on highly regioselective synthesis and bromination of similar pyrazolo[1,5-a]pyrimidine compounds has been conducted. This study provides insights into the halomethylation and aryl[heteroaryl] substitution of these compounds, showcasing their versatility in organic synthesis (Martins et al., 2009).
Synthesis of New Polyheterocyclic Ring Systems
- A study explored the use of a related compound as a precursor for constructing new polyheterocyclic ring systems. This demonstrates the compound's potential as a building block in the synthesis of complex heterocyclic structures with potential applications in various fields, including pharmacology and material science (Abdel‐Latif et al., 2019).
Synthesis and Biological Evaluation
- Research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include structures similar to the compound . These studies are crucial for understanding the biological activities and potential applications of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation
- A related compound has been synthesized for use as a potential PET agent in imaging the IRAK4 enzyme, which is significant in neuroinflammation. This showcases the application of such compounds in advanced medical imaging techniques (Wang et al., 2018).
Propiedades
IUPAC Name |
7-(4-bromo-1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O2/c1-2-17-6-7(13)11(16-17)9-3-4-14-10-5-8(12(19)20)15-18(9)10/h3-6H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHWROHMVVJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC3=CC(=NN23)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

